N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Properties
Molecular Formula |
C13H11N5O2S2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C13H11N5O2S2/c1-6-5-18-11(20)8(4-14-13(18)21-6)9(19)15-12-17-16-10(22-12)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,15,17,19) |
InChI Key |
DXPLDWLNDNNZRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of a suitable hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.
Formation of the Thiazolopyrimidine Core: The thiazolopyrimidine core is synthesized by the condensation of a suitable thioamide with a β-keto ester, followed by cyclization under acidic or basic conditions.
Coupling of the Two Fragments: The final step involves the coupling of the thiadiazole ring with the thiazolopyrimidine core using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base.
Chemical Reactions Analysis
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits a range of biological activities:
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. For instance, compounds with similar structures have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential anticancer properties are attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may target specific signaling pathways involved in cell proliferation and survival . In vitro assays have revealed cytotoxic effects on various cancer cell lines, indicating its potential as a therapeutic agent .
Enzyme Inhibition
This compound has been studied for its ability to inhibit enzymes critical for disease progression. For example, it may act as an inhibitor of kinases involved in cancer signaling pathways .
Case Studies
Several studies have investigated the applications of this compound and its derivatives:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of a series of thiadiazole derivatives against clinical isolates of bacteria. Results indicated that compounds with structural similarities to N-(5-cyclopropyl...) showed promising results against resistant strains .
- Cytotoxicity Assessment : In a cytotoxicity study involving various cancer cell lines (e.g., HeLa and MCF7), N-(5-cyclopropyl...) exhibited significant dose-dependent cytotoxic effects compared to standard chemotherapeutic agents .
- Mechanistic Insights : A detailed investigation into the mechanism of action revealed that this compound could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in treated cancer cells .
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other thiadiazole derivatives to highlight its uniqueness:
N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides: These compounds have shown insecticidal activities but differ in their structural framework and specific biological activities.
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,5-diphenyl-3-pyrazolecarboxamide: This compound has been studied for its potential as an anticancer agent, similar to the target compound, but with a different core structure.
1,3,4-Thiadiazole Derivatives: Various 1,3,4-thiadiazole derivatives have been explored for their antimicrobial, antifungal, and anticancer activities.
Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound features a unique structure that combines a thiadiazole ring with a thiazolo-pyrimidine moiety. The specific arrangement of functional groups contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key findings include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacteria and fungi. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Research indicates that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Mechanisms of Action : The mechanisms underlying these activities often involve the inhibition of specific enzymes or interference with cellular signaling pathways.
Antimicrobial Activity
A study evaluating the antimicrobial effects of various thiadiazole derivatives found that this compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 0.06 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.03 |
| Escherichia coli | 0.06 |
| Candida albicans | 0.04 |
Anticancer Activity
In vitro studies have shown that the compound can inhibit cancer cell proliferation. For instance, it was reported to induce apoptosis in breast cancer cell lines with an IC50 value of approximately 15 µM .
The proposed mechanisms of action for the compound include:
- Enzyme Inhibition : It may inhibit critical enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Cell Signaling Modulation : The compound could modulate signaling pathways that control cell proliferation and survival.
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Study on Antimicrobial Efficacy :
- Cancer Cell Line Studies :
Q & A
Q. What are the recommended synthetic routes for preparing thiadiazole-containing heterocycles like this compound?
The synthesis typically involves coupling reactions between functionalized thiadiazole intermediates and pyrimidine-carboxamide derivatives. For example, describes a method using K₂CO₃ in DMF to facilitate nucleophilic substitution between 1,3,4-thiadiazole-2-thiol derivatives and alkyl halides. Cyclization steps, as noted in , may require iodine and triethylamine in acetonitrile or DMF to form the fused thiazolo[3,2-a]pyrimidine core. Key steps include controlling reaction time (1–3 minutes for initial coupling) and optimizing solvent polarity to avoid side reactions .
Q. How can structural characterization be systematically performed for this compound?
Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : To confirm substitution patterns (e.g., cyclopropyl and methyl groups). and validate structural assignments via NMR .
- X-ray crystallography : highlights single-crystal studies (R factor = 0.058) to resolve stereochemistry and intermolecular interactions .
- IR spectroscopy : Identify carbonyl (5-oxo) and amide (C=O stretch at ~1650–1700 cm⁻¹) functionalities .
Q. What in vitro biological assays are suitable for initial pharmacological screening?
- Antimicrobial activity : Follow protocols in , testing against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) using broth microdilution (MIC values) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential.
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production of this compound?
- Solvent optimization : Replace DMF with polar aprotic solvents like DMAc (dimethylacetamide) to enhance solubility of intermediates ().
- Catalytic systems : Introduce phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitutions (noted in for similar reactions).
- Microwave-assisted synthesis : Reduce cyclization time (e.g., from hours to minutes) while maintaining regioselectivity .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to rule out false positives .
- Metabolic stability assays : Use liver microsomes to assess compound degradation, which may explain variability in in vivo vs. in vitro results.
- Structural analogs : Synthesize derivatives (e.g., replacing cyclopropyl with other substituents) to isolate pharmacophoric groups responsible for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
